molecular formula C16H24O3 B1269083 Nonyl 4-hydroxybenzoate CAS No. 38713-56-3

Nonyl 4-hydroxybenzoate

Cat. No.: B1269083
CAS No.: 38713-56-3
M. Wt: 264.36 g/mol
InChI Key: MBNSKHJDYXPONL-UHFFFAOYSA-N
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Description

Nonyl 4-Hydroxybenzoate, also known as nonylparaben, is the nonyl ester of 4-hydroxybenzoic acid. This compound is a member of the paraben family, which are widely utilized for their antimicrobial and antifungal properties . It appears as a white to off-white crystalline solid with a melting point of approximately 44°C . While commonly employed as a preservative in industrial applications, its significance in research is notable. Intriguingly, this compound has been identified as a natural product biosynthesized by certain marine bacteria of the genus Microbulbifer , where it is thought to act as a protectant against competing microorganisms . Studies on these bacteria have shown that the alkyl esters of 4-hydroxybenzoate, including the nonyl ester, are effective in preventing the growth of yeasts, molds, and gram-positive bacteria . Like other parabens, its antimicrobial mechanism of action is believed to involve the disruption of cell membrane function and the denaturation of proteins . Researchers value this high-purity compound (>98.0%) for applications in organic synthesis, material science, and microbiological studies . It serves as a useful intermediate in the development of liquid crystalline polymers and other specialty chemicals . Safety and Handling: This product is for research use only and is not intended for diagnostic or therapeutic purposes. It may cause skin irritation, serious eye irritation, and has the potential to cause an allergic skin reaction . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and avoid breathing its dust .

Properties

IUPAC Name

nonyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-19-16(18)14-9-11-15(17)12-10-14/h9-12,17H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNSKHJDYXPONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047885
Record name Nonylparaben
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Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38713-56-3
Record name Nonyl 4-hydroxybenzoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-hydroxy-, nonyl ester
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Record name Nonylparaben
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Record name Nonyl 4-Hydroxybenzoate
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Preparation Methods

Reaction Mechanism and Raw Materials

Nonyl 4-hydroxybenzoate is synthesized through the transesterification of a 4-hydroxybenzoic acid short-chain ester (e.g., methyl or ethyl ester) with nonanol (C₉H₁₉OH) in the presence of a metal catalyst. The reaction follows a nucleophilic acyl substitution mechanism, where the alkoxy group of the short-chain ester is replaced by the nonyl alcohol. The general reaction is:

$$
\text{4-Hydroxybenzoic acid short-chain ester (R-O-C₆H₄-COO-R')} + \text{Nonanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Short-chain alcohol}
$$

Key reactants include:

  • 4-Hydroxybenzoic acid methyl ester (CAS 99-76-3) as the short-chain ester.
  • Nonanol (C₉H₁₉OH), typically with ≥98% purity to minimize side reactions.
  • Metal catalysts : Tin(II) oxide (SnO) or titanium tetraisopropoxide (Ti(OiPr)₄), which enhance reaction rates by stabilizing transition states.

Optimization of Reaction Conditions

The patent US20160318841A1 delineates critical parameters for maximizing yield and purity:

Parameter Optimal Range Impact on Reaction Efficiency
Temperature 160–180°C Higher temperatures accelerate kinetics but risk decomposition above 200°C.
Reaction Time 5–10 hours Prolonged durations increase esterification efficiency but favor side products.
Inert Gas Flow Rate 0.20–0.40 mL/min per gram of reactants Nitrogen flow removes volatile byproducts (e.g., methanol) and prevents oxidation.
Molar Ratio (Ester:Alcohol) 1:1.2–1.5 Excess alcohol drives equilibrium toward ester formation.

Side reactions, such as dimerization of nonanol or sulfation by residual catalyst, are suppressed by maintaining a nitrogen atmosphere and precise stoichiometry.

Purification and Crystallization

Post-reaction crude mixtures contain unreacted alcohol, catalyst residues, and oligomers. The purification process involves:

  • Acid Washing : Adding 0.1 M HCl to the crude product separates the organic phase (containing this compound) from aqueous catalyst residues.
  • Crystallization : Dissolving the organic phase in methanol (2.5–5.0 volumes relative to crude weight) at 60°C, followed by slow cooling to 5°C, yields needle-like crystals with ≥98% purity.
  • Final Drying : Crystals are vacuum-dried at 40°C to remove residual solvent, achieving a melting point of 44°C.

Biotechnological Production Using Marine Bacteria

Discovery of 4-Hydroxybenzoate-Producing Strains

Microbulbifer spp., particularly strain A4B-17 isolated from a Palauan ascidian, produce this compound as a secondary metabolite. HPLC and GC-MS analyses confirm that A4B-17 synthesizes 6 mg/L of the ester alongside 4-hydroxybenzoic acid (10 mg/L) and shorter-chain esters. This pathway is linked to the bacteria’s ability to metabolize lignin-derived aromatics in marine environments.

Fermentation and Extraction

The bioproduction process involves:

  • Culture Conditions : Strain A4B-17 is grown in marine broth at 30°C with agitation (150 rpm) for 72 hours.
  • Metabolite Extraction : Ethyl acetate is used to isolate this compound from the broth, followed by rotary evaporation and silica gel chromatography.
Strain This compound Yield (mg/L) Relative Abundance vs. Chemical Synthesis
Microbulbifer A4B-17 6 0.1–0.5%
Chemically Synthesized 500–700 (batch scale) 100% (baseline)

While microbial production is eco-friendly, its low yield and scalability challenges limit industrial adoption.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Chemical Synthesis :

    • Yield : 70–85% under optimized conditions.
    • Scale : Suitable for multi-kilogram batches due to standardized reactor setups.
    • Drawbacks : Requires toxic catalysts (e.g., tin compounds) and generates solvent waste.
  • Biotechnological Production :

    • Yield : <1% of theoretical maximum, necessitating metabolic engineering.
    • Sustainability : Uses renewable substrates but demands high fermentation costs.

Industrial Applications

This compound’s antimicrobial properties make it valuable in:

  • Polymers : As a stabilizer in polyesters and epoxy resins.
  • Cosmetics : Preservative in creams and lotions at 0.1–0.5% concentrations.

Chemical Reactions Analysis

Types of Reactions: Nonyl 4-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nonyl alcohol, nonyl carboxylic acid, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Chemical Applications

Nonyl 4-hydroxybenzoate serves as an important intermediate in the synthesis of more complex organic molecules. It is frequently used in organic chemistry to create various derivatives that have enhanced functionalities. The compound can be synthesized through the esterification of 4-hydroxybenzoic acid with nonanol, typically utilizing sulfuric acid as a catalyst under reflux conditions.

In biological research, this compound exhibits significant antimicrobial properties , making it effective as a preservative in biological samples. Its ability to inhibit microbial growth is particularly valuable in maintaining sample integrity during storage and experimentation .

Case Study: Antimicrobial Activity

A study investigating the antimicrobial efficacy of various hydroxybenzoates found that this compound effectively inhibited the growth of several bacterial strains, demonstrating its potential as a preservative in laboratory settings .

Medical Applications

The compound is being explored for its potential use in drug formulations and as a stabilizer for pharmaceutical products. Its role as a preservative extends to pharmaceutical applications, where it helps maintain the efficacy and safety of medications .

Table 2: Medical Applications of this compound

Application Details
Drug FormulationsInvestigated for stability and preservation of active ingredients
StabilizerEnhances shelf life and efficacy of pharmaceutical products

Industrial Applications

In the cosmetic and personal care industries, this compound is widely utilized due to its effectiveness as a preservative and stabilizer in formulations such as lotions, creams, and shampoos. It helps prevent microbial contamination, thereby extending product shelf life .

Table 3: Industrial Uses of this compound

Industry Use Case
CosmeticsPreservative in creams and lotions
Personal Care ProductsStabilizer to enhance product longevity
Polymer IndustryUsed as a plasticizer in various polymer formulations

Environmental and Safety Considerations

Despite its widespread use, there are ongoing discussions regarding the safety of parabens, including this compound. Studies have indicated potential endocrine-disrupting effects; therefore, risk assessments are crucial when considering its application in consumer products . Regulatory bodies continue to evaluate its safety profile based on emerging scientific evidence.

Mechanism of Action

The mechanism of action of nonyl 4-hydroxybenzoate involves its interaction with cellular components. It primarily targets microbial cell membranes, disrupting their integrity and leading to cell lysis. This antimicrobial activity is attributed to its ability to interfere with lipid bilayers, making it effective as a preservative .

Comparison with Similar Compounds

  • Methyl 4-hydroxybenzoate (Methylparaben)
  • Ethyl 4-hydroxybenzoate (Ethylparaben)
  • Propyl 4-hydroxybenzoate (Propylparaben)

Comparison: Nonyl 4-hydroxybenzoate is unique due to its longer alkyl chain compared to other parabens like methyl, ethyl, and propyl 4-hydroxybenzoate. This longer chain enhances its lipophilicity, making it more effective in certain applications, particularly in industrial and cosmetic formulations .

Biological Activity

Nonyl 4-hydroxybenzoate, commonly known as nonylparaben, is a member of the paraben family, which are widely used as preservatives in cosmetics and pharmaceuticals due to their antimicrobial properties. This article explores the biological activity of this compound, focusing on its biochemical mechanisms, antimicrobial effects, potential endocrine disruption, and relevant case studies.

Chemical Structure and Properties

This compound is an ester formed from p-hydroxybenzoic acid and nonanol. Its chemical formula is C16H24O3C_{16}H_{24}O_3 and it has a molecular weight of 264.37 g/mol. The structure consists of a benzene ring with a hydroxyl group at the para position, linked to a nine-carbon nonyl chain. This configuration contributes to its hydrophobic characteristics and biological activity.

Biochemical Interactions:
this compound interacts with various enzymes and proteins, affecting biochemical pathways related to microbial growth and potentially influencing hormonal pathways. It is known to inhibit certain enzymes like 4-hydroxybenzoate hydroxylase, which catalyzes the conversion of 4-hydroxybenzoic acid to protocatechuate.

Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound disrupts microbial cell membranes, leading to cell death .

Antimicrobial Efficacy

The antimicrobial efficacy of this compound varies based on concentration and the type of microorganism. In a study involving strain A4B-17 of Microbulbifer, it was found that this compound produced by this strain inhibited the growth of several pathogens, including Bacillus subtilis and Staphylococcus aureus, although it was less effective against gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Bacillus subtilis<100 mg/L
Staphylococcus aureus<400 mg/L
Candida molischianaNo significant inhibition
Escherichia coliNo significant inhibition

Endocrine Disruption Potential

Concerns have been raised regarding the potential endocrine-disrupting effects of this compound. Studies suggest that parabens can mimic estrogen in the body, potentially leading to hormonal imbalances. Research has demonstrated that exposure to parabens can affect reproductive health in animal models .

Case Studies

  • Microbial Synthesis of Parabens:
    A study isolated a marine bacterium, Microbulbifer sp., which produces this compound as a natural defense mechanism against competing microorganisms. This bacterium synthesized up to 10 mg/L of 4HBA and its esters, demonstrating the compound's natural antimicrobial role .
  • Skin Sensitization Studies:
    In guinea pig skin reaction tests, different alkyl parabens were evaluated for their sensitization potential. Nonylparaben exhibited varying degrees of skin reactions compared to other parabens like butylparaben and heptylparaben, indicating its potential for allergic reactions in sensitive individuals .

Q & A

Q. What are the recommended methods for synthesizing Nonyl 4-hydroxybenzoate, and how do structural modifications impact its properties?

this compound is synthesized via esterification of 4-hydroxybenzoic acid with nonanol. Enzymatic routes using lipases or esterases are preferred for environmentally friendly production, as they minimize harsh solvents and enable regioselectivity . Structural modifications, such as alkyl chain length (e.g., methyl, propyl, or butyl parabens), influence solubility and antimicrobial efficacy. For example, increasing the alkyl chain length reduces water solubility but enhances lipophilicity and preservative activity .

Q. How can researchers quantify this compound in biological matrices, and what are common interferences?

Reverse-phase HPLC with UV detection (λ = 254–280 nm) is widely used for quantification, as demonstrated in studies separating parabens in cosmetic and biological samples . Bradford assays ( ) may complement protein-normalized studies, but matrix effects (e.g., lipid content) require validation via spike-and-recovery experiments. Solid-phase extraction (SPE) is recommended to remove interfering compounds like phenols or organic acids .

Q. What experimental strategies address the low aqueous solubility of Nonyl 4-hydroxyxybenzoate in in vitro studies?

this compound has a solubility of ~2.427 × 10⁻⁵ M (7.29 mg/L) in water at 25°C . To enhance solubility, researchers use co-solvents (e.g., DMSO or ethanol ≤1% v/v) or micellar systems (e.g., Tween-80). For cell-based assays, pre-dissolution in organic solvents followed by dilution in culture media is standard, with solvent controls to rule out cytotoxicity .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s reported role in apoptosis and tumor suppression?

this compound may induce apoptosis via mitochondrial pathways, as suggested by its classification under tumor suppression reagents ( ). Methodologically, caspase-3/7 activation assays and flow cytometry (Annexin V/PI staining) are used to quantify apoptosis. Transcriptomic analysis (RNA-seq) can identify dysregulated pathways, such as Bcl-2 family proteins or p53 signaling . Contradictory data on cytotoxicity thresholds require dose-response validation across cell lines .

Q. How do microbial enzymes metabolize this compound, and what are the implications for environmental persistence?

Candida parapsilosis 4-hydroxybenzoate 1-hydroxylase selectively hydroxylates 4-hydroxybenzoate derivatives, producing catechol intermediates . For this compound, esterase-mediated hydrolysis likely precedes aromatic ring cleavage. Researchers use oxygen consumption assays and HPLC to track degradation products. Uncoupling ratios (NADH consumed vs. product formed) indicate metabolic efficiency . Environmental persistence studies should combine LC-MS with microbial community profiling (16S rRNA sequencing) .

Q. What computational approaches predict the interaction of this compound with biological targets?

Density Functional Theory (DFT) and Hartree-Fock (HF) methods (6-311G(d,p) basis set) model electronic properties, such as HOMO-LUMO gaps, to predict reactivity . Molecular docking (AutoDock Vina) identifies binding affinities with proteins like estrogen receptors or cytochrome P450 enzymes. Vibrational spectra (FT-IR) validate computational models, with R² ≥ 0.995 indicating accuracy .

Q. How can metabolic modeling frameworks identify trophic dependencies in rhizobiomes exposed to this compound?

Genome-scale metabolic models (GEMs) predict how soil microbes (e.g., Pedosphaerales) convert this compound into catechol, a precursor for stress-tolerant metabolites . Stable isotope probing (¹³C-labeled 4-hydroxybenzoate) coupled with exometabolomics tracks carbon flux. Such frameworks guide bioaugmentation strategies to mitigate compound accumulation in agroecosystems .

Q. What crystallographic techniques resolve the supramolecular architecture of this compound derivatives?

Single-crystal X-ray diffraction (120 K) reveals hydrogen-bonding networks, as shown in methyl 4-hydroxybenzoate’s 3D framework . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H⋯O), while powder XRD assesses polymorphism. For salts or co-crystals (e.g., diethylammonium 4-hydroxybenzoate), synchrotron radiation improves resolution of π-π stacking and ionic interactions .

Data Contradictions and Gaps

Q. How should researchers reconcile discrepancies in toxicity data for this compound?

While some studies classify it as a potential mutagen (), others lack carcinogenicity data per IARC/OSHA . Researchers must contextualize toxicity using in vitro (Ames test) and in vivo (zebrafish embryo) models. Dose-dependent effects and metabolite profiling (e.g., hydrolyzed 4-hydroxybenzoic acid) are critical, as degradation products may drive toxicity .

Q. Why are physicochemical properties (e.g., log Pow, vapor pressure) poorly characterized for this compound?

Limited experimental data exist despite its CAS registration . Predictive tools like EPI Suite estimate log Pow = 5.2, suggesting high bioaccumulation potential. Researchers should validate these using shake-flask assays (OECD 107) and GC-MS for vapor pressure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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